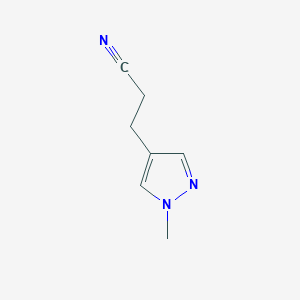![molecular formula C22H16ClN3O2S B2503498 N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 689227-25-6](/img/no-structure.png)
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In one study, a series of new quinazolinone derivatives were synthesized starting from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid. The process involved the formation of acid chloride, benzoxazinone, amino quinazolin-4(3H)-one, and Schiff base. These compounds, including those with a sulfonamido-thiazolidinone moiety, demonstrated promising antibacterial activity, particularly against C. albicans . Another study focused on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, yielding nearly quantitative results . This approach aligns with green chemistry principles, emphasizing the importance of environmentally friendly methods in chemical synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is often substituted at the 2 and 3 positions. The presence of various substituents, such as sulfonamido groups and thiazolidinone rings, can significantly influence the biological activity of these compounds. Spectral analysis techniques, such as NMR and IR spectroscopy, are typically used to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to their reactive sites. The synthesis process often involves the formation of intermediate compounds, such as Schiff bases, which can then be further modified to produce the final quinazolinone derivatives. The reactivity of these compounds is crucial for their antimicrobial and antiviral properties, as it allows them to interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonamido and thiazolidinone groups can affect these properties, potentially enhancing the compound's biological activity. For instance, the solubility in water can be an important factor for the compound's bioavailability and efficacy .
科学的研究の応用
Chemical Reactivity and Anticancer Potential
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, like its structural analogs, has been explored for its chemical reactivity with various electrophilic and nucleophilic reagents. Such reactivity studies facilitate the synthesis of diverse heterocyclic compounds with potential biological activities. Specifically, quinazolinone derivatives have demonstrated selective anticancer activity, highlighting their potential as therapeutic agents in cancer treatment. The reactivity and subsequent biological evaluation of these compounds underscore their significance in medicinal chemistry research Reactivity of 3-amino-3H-quinazolin-4-one derivatives towards some electrophilic and nucleophilic reagents and using of the products in the building of some interesting heterocycles as anticancer agent.
Structural Analysis and Biological Activities
The structural analysis of quinazolinone derivatives, including crystallography and Hirshfeld surface computational methods, provides insights into their molecular architecture and intermolecular interactions. These studies are crucial for understanding the compound's physicochemical properties and potential biological activities, including antioxidant and antibacterial effects. Such comprehensive structural and biological evaluations contribute to the development of novel compounds with therapeutic applications Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.
Synthesis and Anticonvulsant Activity
Quinazolinone derivatives have also been synthesized and evaluated for their anticonvulsant activity. By modifying the quinazolinone core structure, researchers aim to discover novel compounds with potent activity against seizures, contributing to the development of new anticonvulsant medications. This research area highlights the versatility of quinazolinone derivatives in addressing various neurological disorders Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(3-chlorobenzyl)amine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(3-chlorobenzyl)amine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and N-(3-chlorobenzyl)amine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the precipitate and wash with diethyl ether. Dry the product under vacuum to obtain N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.8 g, 85% yield).", "Step 3: Dissolve N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.0 g) in dry dichloromethane (20 mL) and add benzoyl chloride (1.2 g) and triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the precipitate with sodium bicarbonate solution and water. Dry the product under vacuum to obtain the final product (1.2 g, 75% yield)." ] } | |
CAS番号 |
689227-25-6 |
製品名 |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
分子式 |
C22H16ClN3O2S |
分子量 |
421.9 |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChIキー |
SUQGXKVEBWCBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



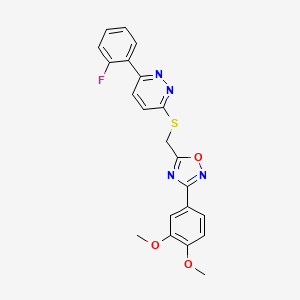
![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)
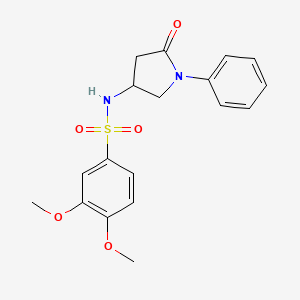
![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

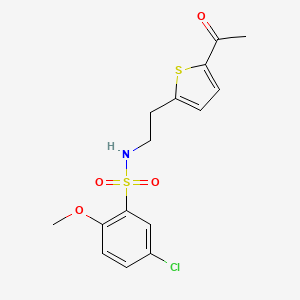
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)
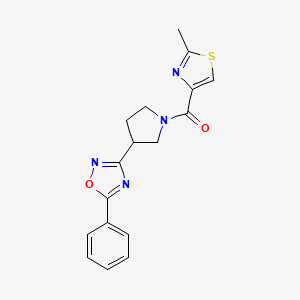
![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)
